Teriflunomide
Teriflunomide
Teriflunomide (A77 1726), the active metabolite of an approved antirheumatic drug Leflunomide, is an emerging oral therapy for multiple sclerosis (MS).IC50 value:Target:Teriflunomide has demonstrated anti-inflammatory, antiproliferative and immunosuppressive effects. Teriflunomide is an immunomodulator with a unique mechanism of action. Although the mechanism of action for Teriflunomide is not fully understood, research supports that Teriflunomide inhibits the proliferation of stimulated T and B lymphocytes in the periphery thought to be responsible for the damaging inflammatory process in MS, while generally maintaining normal immune function. Teriflunomide selectively and reversibly inhibits DHODH, a key enzyme in de novo pyrimidine synthesis required by rapidly dividing lymphocytes. Through this effect, it limits the expansion of stimulated T- and B-cells in the periphery and diminishes the numbers of activated T- and B-cells available to migrate into the central nervous system (CNS). Because the salvage pathway for pyrimidine synthesis is not affected by Teriflunomide, resting lymphocytes maintain their viability and remain unaffected by Teriflunomide.
Brand Name:
Vulcanchem
CAS No.:
163451-81-8
VCID:
VC0003375
InChI:
InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7-
SMILES:
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O
Molecular Formula:
C12H9F3N2O2
Molecular Weight:
270.211
Teriflunomide
CAS No.: 163451-81-8
Inhibitors
VCID: VC0003375
Molecular Formula: C12H9F3N2O2
Molecular Weight: 270.211
CAS No. | 163451-81-8 |
---|---|
Product Name | Teriflunomide |
Molecular Formula | C12H9F3N2O2 |
Molecular Weight | 270.211 |
IUPAC Name | (Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide |
Standard InChI | InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7- |
Standard InChIKey | UTNUDOFZCWSZMS-YFHOEESVSA-N |
SMILES | CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O |
Appearance | Powder |
Description | Teriflunomide (A77 1726), the active metabolite of an approved antirheumatic drug Leflunomide, is an emerging oral therapy for multiple sclerosis (MS).IC50 value:Target:Teriflunomide has demonstrated anti-inflammatory, antiproliferative and immunosuppressive effects. Teriflunomide is an immunomodulator with a unique mechanism of action. Although the mechanism of action for Teriflunomide is not fully understood, research supports that Teriflunomide inhibits the proliferation of stimulated T and B lymphocytes in the periphery thought to be responsible for the damaging inflammatory process in MS, while generally maintaining normal immune function. Teriflunomide selectively and reversibly inhibits DHODH, a key enzyme in de novo pyrimidine synthesis required by rapidly dividing lymphocytes. Through this effect, it limits the expansion of stimulated T- and B-cells in the periphery and diminishes the numbers of activated T- and B-cells available to migrate into the central nervous system (CNS). Because the salvage pathway for pyrimidine synthesis is not affected by Teriflunomide, resting lymphocytes maintain their viability and remain unaffected by Teriflunomide. |
Synonyms | 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2Z-butenamide |
Reference | [1]. He D, Xu Z, Dong S, et al. Teriflunomide for multiple sclerosis. Cochrane Database Syst Rev. 2012 Dec 12;12:CD009882. [2]. Papadopoulou A, Kappos L, Sprenger T. Teriflunomide for oral therapy in multiple sclerosis. Expert Rev Clin Pharmacol. 2012 Nov;5(6):617-28. [3]. Miller AE, O/'Connor P, Wolinsky JS, et al. Pre-specified subgroup analyses of a placebo-controlled phase III trial (TEMSO) of oral teriflunomide in relapsing multiple sclerosis. Mult Scler. 2012 Nov;18(11):1625-32. [4]. Xi H, Cun D, Wang Z, et al. Effect of the stability of hydrogen-bonded ion pairs with organic amines on transdermal penetration of teriflunomide. Int J Pharm. 2012 Oct 15;436(1-2):857-61. |
PubChem Compound | 54684141 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume